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Compound of Interest

Compound Name:
Ethyl 2-(2-aminothiazol-5-

yl)acetate

Cat. No.: B031689 Get Quote

An In-Depth Technical Guide to Ethyl 2-(2-
aminothiazol-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of Ethyl 2-(2-aminothiazol-5-yl)acetate, a key intermediate in the synthesis of

various pharmacologically active compounds. This document details its chemical identity,

physical characteristics, and its significant role in the development of targeted cancer

therapies, particularly as a precursor to Aurora kinase inhibitors.

Chemical Identity and Physical Properties
Ethyl 2-(2-aminothiazol-5-yl)acetate is a heterocyclic compound featuring a core

aminothiazole ring. Distinguishing it from its structural isomer, Ethyl 2-(2-aminothiazol-4-

yl)acetate, is crucial for its application in targeted synthesis.

Table 1: Chemical Identifiers of Ethyl 2-(2-aminothiazol-5-yl)acetate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b031689?utm_src=pdf-interest
https://www.benchchem.com/product/b031689?utm_src=pdf-body
https://www.benchchem.com/product/b031689?utm_src=pdf-body
https://www.benchchem.com/product/b031689?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

CAS Number 62557-32-8[1][2][3]

Molecular Formula C₇H₁₀N₂O₂S[1][4]

Molecular Weight 186.23 g/mol [1][4]

IUPAC Name ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate[5]

InChI
InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-9-

7(8)12-5/h4H,2-3H2,1H3,(H2,8,9)[5]

InChIKey JAZQWKNSZPGYPK-UHFFFAOYSA-N[5]

SMILES CCOC(=O)CC1=CN=C(S1)N[3]

Table 2: Physical Properties of Ethyl 2-(2-aminothiazol-5-yl)acetate

Property Value

Physical Form Solid[2][5]

Storage Conditions
Keep in a dark place, under an inert

atmosphere, at room temperature.[2][5]

Note: Specific quantitative data for melting point, boiling point, and solubility of the 5-yl isomer

are not readily available in the public domain. The melting point of the isomeric Ethyl 2-(2-

aminothiazol-4-yl)acetate is 92-94 °C and may be used as a cautious reference.[6]

Synthesis and Spectroscopic Analysis
The synthesis of aminothiazole derivatives like Ethyl 2-(2-aminothiazol-5-yl)acetate generally

follows the principles of the Hantzsch thiazole synthesis. While a specific, detailed protocol for

this exact isomer is not widely published, related syntheses involve the condensation of a

halogenated carbonyl compound with a source of thiourea. For instance, the synthesis of

related compounds has been achieved by reacting α-haloketones or esters with thiourea.[7][8]

[9]

General Synthetic Workflow:
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A generalized workflow for the synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate.

Spectroscopic methods are essential for the structural confirmation of Ethyl 2-(2-
aminothiazol-5-yl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group protons,

a singlet for the acetate methylene protons, a singlet for the thiazole ring proton, and a

broad singlet for the amine protons. The spectrum of the 4-yl isomer can be used for

comparison.[10]

¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the carbons of the

thiazole ring, the methylene carbons, and the methyl carbon of the ethyl group would be

expected.

Fourier-Transform Infrared (FTIR) Spectroscopy: Characteristic absorption bands would be

observed for the N-H stretching of the primary amine, C=O stretching of the ester, and

vibrations associated with the thiazole ring.

Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's

molecular weight would be observed, along with characteristic fragmentation patterns.

Role in Drug Development: Aurora Kinase Inhibition
Ethyl 2-(2-aminothiazol-5-yl)acetate is a crucial building block for the synthesis of a class of

potent and selective Aurora kinase inhibitors.[1] Aurora kinases (A, B, and C) are a family of

serine/threonine kinases that play essential roles in the regulation of mitosis, including

centrosome maturation, spindle assembly, and cytokinesis.[11][12]

The overexpression and aberrant activity of Aurora kinases are frequently observed in a wide

range of human cancers, leading to genomic instability and promoting tumorigenesis.[11][13]
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This makes them attractive targets for cancer therapy.

Aurora Kinase Signaling Pathway and the Impact of Inhibition:

The diagram below illustrates the central role of Aurora kinases in mitosis and the

consequences of their inhibition, a therapeutic strategy enabled by molecules derived from

Ethyl 2-(2-aminothiazol-5-yl)acetate.
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The role of Aurora kinases in mitosis and the effects of their inhibition.
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Inhibition of Aurora A kinase typically leads to defects in mitotic spindle assembly, resulting in

mitotic arrest and subsequent apoptosis.[14] Inhibition of Aurora B kinase disrupts

chromosome alignment and the spindle assembly checkpoint, leading to endoreduplication

(DNA replication without cell division), polyploidy, and ultimately, cell death.[14] The

development of small molecule inhibitors, many of which utilize the aminothiazole scaffold

derived from Ethyl 2-(2-aminothiazol-5-yl)acetate, is a promising strategy in oncology.[11][15]

These inhibitors can also affect downstream signaling pathways, such as those involving p53

and MYCN, further contributing to their anti-cancer effects.[14][15][16]

Experimental Protocols
Detailed and validated experimental protocols are critical for the successful synthesis and

analysis of Ethyl 2-(2-aminothiazol-5-yl)acetate. The following sections provide generalized

methodologies based on common practices for similar compounds.

4.1. General Synthesis Protocol (Hantzsch Thiazole Synthesis)

This protocol is a general representation and requires optimization for specific substrates and

scales.

Reaction Setup: A solution of an appropriate α-halo-γ-ketoester in a suitable solvent (e.g.,

ethanol, acetonitrile) is prepared in a round-bottom flask equipped with a reflux condenser

and a magnetic stirrer.

Addition of Thiourea: Thiourea is added to the solution. The reaction mixture is then heated

to reflux.

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer

Chromatography (TLC) until the starting materials are consumed.

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent

is removed under reduced pressure. The residue is then neutralized with a base (e.g.,

sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,

and concentrated. The crude product is purified by column chromatography on silica gel or

by recrystallization to yield pure Ethyl 2-(2-aminothiazol-5-yl)acetate.
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4.2. Analytical HPLC Method Development

A reverse-phase HPLC (RP-HPLC) method can be developed for the analysis of Ethyl 2-(2-
aminothiazol-5-yl)acetate.

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: A C18 stationary phase column is typically suitable.

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g.,

ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

Method Validation: The developed method should be validated according to ICH guidelines

for parameters such as linearity, precision, accuracy, and specificity.[17]

Workflow for HPLC Method Development:

Define Analytical
Objective

Select Column &
Initial Mobile Phase

Optimize Separation
(Gradient, Flow Rate,

Temperature)

Method Validation
(ICH Guidelines) Routine Analysis

Click to download full resolution via product page

A typical workflow for developing an analytical HPLC method.

Conclusion
Ethyl 2-(2-aminothiazol-5-yl)acetate is a compound of significant interest in medicinal

chemistry and drug development. Its value as a key intermediate in the synthesis of Aurora

kinase inhibitors underscores its importance in the pursuit of novel cancer therapeutics. This

guide has provided a detailed summary of its chemical and physical properties, general

synthetic and analytical approaches, and its biological context. Further research to fully

elucidate the specific physical constants and to develop optimized, scalable synthetic protocols

will be invaluable to the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b031689#physical-and-chemical-properties-of-ethyl-2-
2-aminothiazol-5-yl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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